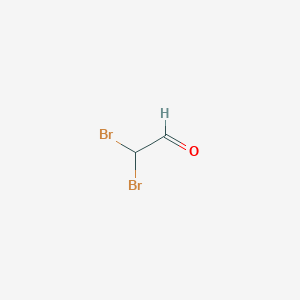

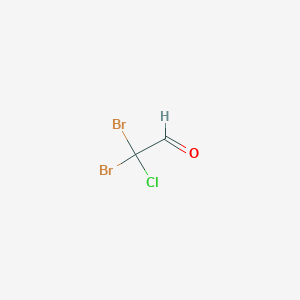

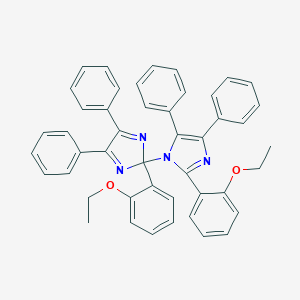

![molecular formula C9H16O6 B156463 (5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol CAS No. 66900-93-4](/img/structure/B156463.png)

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol, more commonly known as 5,8,9,10-tetramethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol, is a novel spirocyclic compound that has been recently discovered and has shown promising potential for a variety of scientific applications. This compound is of particular interest due to its unique structure, which consists of a spirocyclic system with three oxygen atoms, two methyl groups, and a hydroxy group. The compound is also highly stable, making it an ideal candidate for various experiments and research.

Scientific Research Applications

- 1,2:4,5-Di-O-Isopropylidene-Beta-D-Fructopyranose serves as a valuable chiral auxiliary in organic synthesis. It helps control stereochemistry during reactions, especially in Michael and Aldol additions .

- The isopropylidene group protects vicinal hydroxyl groups, making it a versatile building block for creating complex molecules .

- Researchers have explored the synthesis of antibacterial and antifungal monosaccharide esters using this compound .

- By modifying the fructose derivative, novel compounds with potential therapeutic properties can be developed .

- In the presence of an imidazole-based ionic liquid compound and strontium chloride, the chemoselective O-isopropylidenation of d-fructose with acetone occurs .

- The protocol primarily yields the kinetically controlled, less stable cyclic ketal 1,2;4,5-Di-O-Isopropylidene-beta-D-fructopyranose , avoiding isomerization to the thermodynamically more stable cyclic ketal 2,3;4,5-Di-O-Isopropylidene-beta-D-fructopyranose .

Chiral Auxiliaries and Synthesis

Antibacterial and Antifungal Compounds

Chemoselective O-Isopropylidenation

Photocatalysis and Carbohydrate Derivatives

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors within the body .

Mode of Action

For instance, it can participate in reactions involving its hydroxyl groups, leading to the formation of new compounds .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbohydrate metabolism, given its structural similarity to fructose .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that similar compounds can have various biological effects, such as antibacterial and antifungal activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the pH of its environment, and its stability can be influenced by temperature .

properties

IUPAC Name |

(5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKAWHTYZABFG-JAKMQLQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol | |

Q & A

Q1: How does the reactivity of 1,2-O-isopropylidene-beta-D-fructopyranose differ when it exists as the 3-O-acetyl-4,5-anhydro derivative compared to the unmodified structure?

A1: The research demonstrates that converting 1,2-O-isopropylidene-beta-D-fructopyranose into its 3-O-acetyl-4,5-anhydro derivative introduces a reactive epoxide ring. [] This epoxide readily undergoes ring-opening reactions in acidic conditions, such as 80% acetic acid. This reaction is stereospecific, yielding primarily the axial monoacetate 4-O-acetyl-1,2-O-isopropylidene-beta-D-tagatopyranose. [] This highlights how specific structural modifications can dramatically alter the reactivity and reaction pathways of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

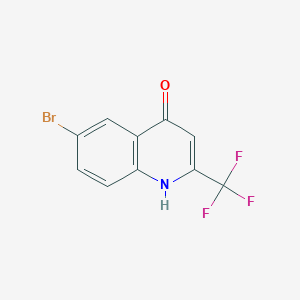

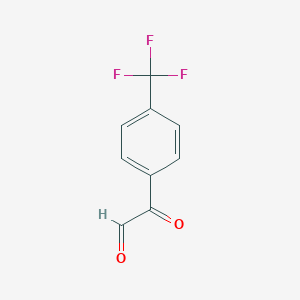

![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)